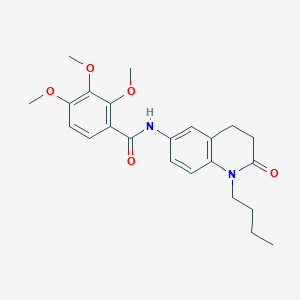

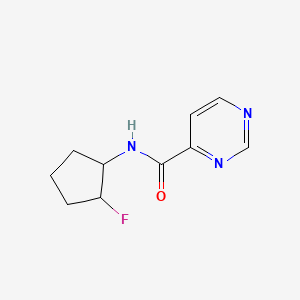

![molecular formula C9H13ClN2O2 B2540266 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride CAS No. 2377033-25-3](/img/structure/B2540266.png)

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride” is a chemical compound with the linear formula C12H23N4Cl1 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents leads to the formation of quaternary imidazolium salts .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H22N4.ClH/c1-3-15(4-2)9-11-12-8-13-6-5-7-16(12)10-14-11;/h10,13H,3-9H2,1-2H3;1H . This indicates the presence of an imidazole ring in the structure .Chemical Reactions Analysis

The compound can undergo reactions with alkylating reagents to form quaternary imidazolium salts . The exact reactions that this specific compound can undergo are not mentioned in the available resources.Physical And Chemical Properties Analysis

The compound is a solid . The InChI code for the compound is 1S/C12H22N4.ClH/c1-3-15(4-2)9-11-12-8-13-6-5-7-16(12)10-14-11;/h10,13H,3-9H2,1-2H3;1H , which provides information about its molecular structure .Scientific Research Applications

Antibacterial and Antifungal Activity

The synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts yielded promising results. These compounds were prepared by reacting 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with various alkylating reagents . Notably, 15 out of the 18 newly synthesized compounds exhibited both antibacterial and antifungal activity.

Key Findings::These findings highlight the potential of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid hydrochloride derivatives as antimicrobial agents .

Other Applications

While the above antimicrobial activity is particularly noteworthy, further research is needed to explore additional applications of this compound. Some potential areas include:

a. Neuropharmacology: Given the heterocyclic structure, investigating the neuropharmacological effects of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid hydrochloride could be valuable. Its interactions with neurotransmitter receptors and potential neuroprotective properties warrant exploration.

b. Synthetic Chemistry: Researchers can explore its reactivity in synthetic transformations, such as ring-opening reactions or functional group modifications. Understanding its chemical behavior will contribute to the development of new synthetic methodologies.

c. Medicinal Chemistry: Considering its unique scaffold, medicinal chemists might explore modifications to enhance its pharmacokinetic properties, bioavailability, and target specificity. Rational drug design based on this scaffold could lead to novel therapeutic agents.

d. Bioorganic Chemistry: Studying its interactions with biomolecules (e.g., proteins, nucleic acids) could reveal insights into biological processes. Investigating its binding affinity and selectivity profiles may open avenues for drug discovery.

e. Materials Science: The heterocyclic nature of this compound suggests potential applications in materials science. Researchers could explore its use as a building block for functional materials, such as sensors or catalysts.

f. Environmental Chemistry: Assessing its environmental fate, degradation pathways, and potential toxicity in aquatic ecosystems is relevant. Understanding its behavior in the environment is crucial for risk assessment.

Safety and Hazards

properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c12-9(13)7-1-2-8-10-4-6-11(8)5-3-7;/h4,6-7H,1-3,5H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDHXPAEPWMRTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=CN2CCC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)

![2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2540191.png)

![(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one](/img/structure/B2540194.png)

![1-Methyl-3-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2540197.png)

![1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2540201.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)

![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)